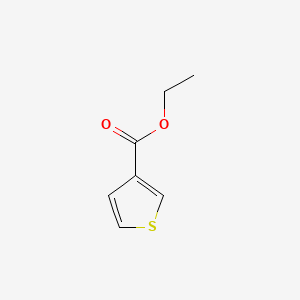

Ethyl thiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-2-9-7(8)6-3-4-10-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSLMAQEMAJMCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206120 | |

| Record name | Ethyl 3-thenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5751-80-4 | |

| Record name | 3-Thiophenecarboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5751-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-thenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005751804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-thenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-thenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl Thiophene 3 Carboxylate and Its Derivatives

Classical and Conventional Synthesis Routes

Traditional methods for synthesizing the thiophene (B33073) core have long been established, offering reliable, albeit sometimes limited, routes to these heterocycles. These approaches include named reactions that have become cornerstones of heterocyclic chemistry and fundamental organic transformations like esterification.

The Gewald reaction is a powerful and widely utilized multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.org It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as morpholine (B109124) or triethylamine. wikipedia.orgscispace.com While the direct product is a 2-aminothiophene, these compounds are crucial intermediates that can be further modified to produce a variety of thiophene derivatives, including those related to ethyl thiophene-3-carboxylate after deamination and other transformations.

The reaction mechanism initiates with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) compound (the α-cyanoester), which then reacts with sulfur. wikipedia.orgthieme-connect.com Subsequent cyclization and tautomerization yield the final 2-aminothiophene product. wikipedia.org The versatility of the Gewald reaction lies in the wide variety of accessible starting materials, allowing for the synthesis of a diverse library of substituted thiophenes. scispace.com For instance, the reaction of cyclohexanone (B45756) with ethyl cyanoacetate (B8463686) and sulfur yields ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a fused thiophene derivative. tandfonline.com Modifications such as using ball-milling techniques have been shown to produce high yields in short reaction times under solvent-free conditions. sciforum.net

| Carbonyl Compound | Active Methylene Compound | Base/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | up to 85% | |

| Cycloheptanone | Ethyl cyanoacetate | Morpholine | Ethyl 2-amino-4,5,6,7,8-hexahydrocyclohepta[b]thiophene-3-carboxylate | 91% | tandfonline.com |

| Acetoacetanilide | Ethyl cyanoacetate | Morpholine | Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | Good | sci-hub.se |

| Ethyl acetoacetate | Malononitrile | None (Ball-milling) | Ethyl 2-amino-5-methylthiophene-3-carbonitrile | 97% | sciforum.net |

Beyond the specific conditions of the Gewald reaction, other cyclocondensation strategies exist for constructing the thiophene ring. The Paal-Knorr thiophene synthesis, for example, involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to form the thiophene core.

Another approach involves the condensation of 2-methoxymethylene-3-ketosteroids with ethyl thioglycolate in the presence of sodium methoxide. researchgate.net This reaction yields tetrahydrothiophene (B86538) derivatives, which can then be dehydrated by acid treatment to furnish the corresponding thiophene-3-carboxylate esters. researchgate.net More recently, copper-catalyzed multicomponent reactions have been developed that allow for the one-pot formation of highly functionalized thiophenes by simultaneously creating C–N, C–S, and C–C bonds. acs.org

A direct and classical route to this compound is the esterification of thiophene-3-carboxylic acid. This transformation is typically achieved through Fischer esterification, where the carboxylic acid is refluxed with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. quinoline-thiophene.com

Alternatively, thiophene-3-carboxylic acid can first be converted to a more reactive acyl chloride, thiophene-3-carbonyl chloride, using a chlorinating agent like thionyl chloride. quinoline-thiophene.com The resulting acyl chloride readily reacts with ethanol, often in the presence of a base to neutralize the HCl byproduct, to give this compound. quinoline-thiophene.com For more sensitive substrates, Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, provides a milder method for the ester formation. nih.gov

Advanced and Regioselective Synthesis

Modern synthetic organic chemistry has seen a paradigm shift towards methods that offer greater efficiency and selectivity, particularly through transition-metal catalysis. These advanced strategies allow for the construction of complex molecules with high precision, often under milder conditions than classical methods.

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the functionalization of heteroaromatics like thiophene. acs.orgtandfonline.com This methodology circumvents the need for pre-functionalized starting materials (such as organohalides or organometallic reagents) by directly coupling a C-H bond on the thiophene ring with an aryl halide. tandfonline.com This approach is highly atom-economical and reduces the number of synthetic steps. tandfonline.com

The regioselectivity of the arylation on the thiophene ring (typically at the C2 or C5 positions) can be controlled by the choice of catalyst, ligands, base, and the directing ability of substituents on the thiophene ring. conicet.gov.arnih.govresearchgate.net For instance, the direct arylation of SO₂R-substituted thiophenes proceeds with high regioselectivity at the C5 position using a phosphine-free Pd(OAc)₂ catalyst. acs.orgnih.gov The ester group in monomers like hexyl thiophene-3-carboxylate can also act as a directing group in oxidative dehydrogenative polycondensation, enabling direct C-H/C-H coupling to form polymers. rsc.org

| Thiophene Substrate | Aryl Halide | Catalyst System | Base | Product Position | Yield | Reference |

|---|---|---|---|---|---|---|

| Thiophene | 4-Bromobenzonitrile | Pd(OAc)₂ (0.2 mol%) | KOAc | C2 | Good | tandfonline.com |

| 2-Methanesulfonylthiophene | Methyl 4-bromobenzoate | Pd(OAc)₂ (0.5 mol%) | KOAc | C5 | 67% | acs.org |

| 3-(Methylsulfinyl)thiophene | 4-Bromoanisole | Pd(dba)₂ / PhDavePhos | t-BuOLi | C2 | 90% | conicet.gov.ar |

| Ethyl oxazole-4-carboxylate | Aryl Bromides/Chlorides | Pd(0) / PCy₃ | K₂CO₃ | C5 | N/A | beilstein-journals.org |

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C-C bond formation, valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of boronic acid reagents. nih.govmdpi.com In the context of thiophene chemistry, it is extensively used to synthesize aryl-substituted thiophenes, which are important motifs in pharmaceuticals and materials science. researchgate.netscirp.org

The typical strategy involves the palladium-catalyzed reaction of a halogenated thiophene, such as a bromo- or iodothiophene ester, with an arylboronic acid. nih.govmdpi.com For example, 4-bromothiophene-2-carbaldehyde has been successfully coupled with various arylboronic acids in the presence of a Pd(PPh₃)₄ catalyst to form 4-arylthiophene-2-carbaldehydes. mdpi.com Similarly, derivatives of 5-bromothiophene-2-carboxylic acid have been coupled with different arylboronic acids to produce a library of 5-arylthiophene-2-carboxylates. nih.gov The Suzuki reaction is also instrumental in the synthesis of conjugated polythiophenes and oligothiophenes for applications in organic electronics. scirp.orgmdpi.com

| Thiophene Halide | Boronic Acid/Ester | Catalyst | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | Excellent | mdpi.com |

| Phenethyl 5-bromothiophene-2-carboxylate | 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ | N/A | Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | N/A | nih.gov |

| 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 5-(Thiophen-2-yl)-1H-indazole | Good | mdpi.com |

| 2-(2-Bromoaryl)thiophenes | Heteroarylboronic acids | Pd catalyst | N/A | 1,2-Diheteroaryl-substituted benzenes | N/A | rsc.org |

Multi-Step Organic Synthesis Pathways

The synthesis of this compound and its derivatives is often accomplished through well-established multi-step reaction sequences. These pathways provide a reliable means of constructing the thiophene ring and introducing the desired functional groups.

One of the most prominent and versatile methods for synthesizing substituted 2-aminothiophenes is the Gewald reaction . asianpubs.orgtandfonline.com This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene compound like ethyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst such as morpholine or triethylamine. asianpubs.orgtandfonline.com For instance, derivatives like ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate are synthesized by reacting cyclohexanone, ethyl cyanoacetate, and sulfur. asianpubs.orgtandfonline.com The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the thiophene core. tandfonline.com

Another classical approach begins with a pre-existing thiophene ring, which is then functionalized. A common starting material is 3-bromothiophene. orgsyn.org This intermediate can be converted to thiophene-3-carboxylic acid via methods such as carbonation of its Grignard reagent or reaction with cuprous cyanide followed by hydrolysis. orgsyn.org The resulting thiophene-3-carboxylic acid can then undergo direct esterification with ethanol, typically under acidic conditions with a catalyst like sulfuric acid, to yield the final product, this compound.

A specific, scalable process has been developed for related compounds like ethyl 2-methylthiophene-3-carboxylate, which notably avoids the use of strong bases and cryogenic conditions, making it suitable for larger-scale industrial production.

Below is a data table summarizing a representative multi-step synthesis based on the Gewald reaction.

Table 1: Example of Gewald Reaction for a Thiophene Derivative This table is interactive. Click on the headers to sort.

| Starting Materials | Catalyst/Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Cyclohexanone, Ethyl Cyanoacetate, Sulfur | Morpholine | Methanol (B129727) | Stir at 45 °C for 3h | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 70-85% | asianpubs.org |

| Cycloheptanone, Ethyl Cyanoacetate, Sulfur | Morpholine | Ethanol | 50 °C | Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | 91% | tandfonline.com |

Microwave-Assisted Synthesis

To accelerate chemical transformations, reduce reaction times, and often improve yields, microwave-assisted organic synthesis has emerged as a powerful technique. The synthesis of this compound derivatives has benefited significantly from this technology, particularly in the context of the Gewald reaction. ijert.orgijert.org

In a typical microwave-assisted Gewald synthesis, a mixture of the carbonyl compound, ethyl cyanoacetate, and elemental sulfur in a solvent like ethanol is irradiated in a microwave oven. ijert.orgresearchgate.net This method dramatically reduces reaction times from several hours under conventional heating to just a few minutes. ijert.orgmdpi.com For example, the synthesis of ethyl-2-amino-4-(4-nitrophenyl) thiophene-3-carboxylate was completed in 46 minutes at 120°C under microwave irradiation. ijert.orgijert.org This rapid and efficient heating leads to higher throughput and makes the process more suitable for rapid library synthesis in drug discovery. researchgate.net

The following table compares conventional and microwave-assisted synthesis for a thiophene derivative.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis This table is interactive. Click on the headers to sort.

| Synthesis Method | Reactants | Conditions | Reaction Time | Product | Reference |

|---|---|---|---|---|---|

| Conventional | Acetylacetone (B45752), Ethyl cyanoacetate, Sulfur, Diethylamine | Heated at 70°C in ethanol | 4 hours | Ethyl-4-methyl-2-amino-5-acetylthiophene-3-carboxylate | srce.hr |

| Microwave-Assisted | 4-Nitroacetophenone, Ethylcyanoacetate, Sulfur | 120°C in ethanol | 46 minutes | Ethyl-2-amino-4-(4-nitrophenyl) thiophene-3-carboxylate | ijert.orgijert.org |

Green Chemistry Approaches in Synthesis

The principles of green chemistry focus on designing chemical processes that are environmentally benign, reduce waste, and are energy efficient. Microwave-assisted synthesis is inherently a greener approach compared to conventional heating due to its significantly reduced energy consumption and shorter reaction times. mdpi.com

Furthermore, recent advancements have focused on developing synthetic routes that utilize less hazardous reagents and solvents. A notable example is the visible-light-induced radical bromination of 4-methylthiophene derivatives. nih.gov This method uses hydrogen bromide (HBr) as the bromine source and hydrogen peroxide (H₂O₂) as a cheap, low-toxicity oxidant at ambient temperature. nih.gov The process boasts high atom economy, easy purification, and avoids harsh reaction conditions, aligning well with green chemistry principles. nih.gov The resulting brominated intermediate can then be further transformed into various derivatives of this compound. The use of visible light as a renewable energy source for chemical reactions represents a significant step towards more sustainable chemical manufacturing.

Chemical Reactivity and Transformation Studies

Regioselectivity in Electrophilic Aromatic Substitution

The thiophene (B33073) ring is generally activated towards electrophilic aromatic substitution. However, the position of substitution on the ethyl thiophene-3-carboxylate ring is directed by the existing ester group. The electron-withdrawing nature of the carboxylate group deactivates the thiophene ring, but the substitution that does occur is regioselective.

Sulfonation and Nitration at the 5-position:

For instance, the nitration of mthis compound using a mixture of nitric acid and acetic anhydride (B1165640) at low temperatures yields methyl 5-nitrothiophene-3-carboxylate. Similarly, sulfonation can be achieved, leading to the corresponding 5-sulfo derivative. google.com

| Reaction | Reagent | Position of Substitution | Product |

| Nitration | Nitric acid/Acetic anhydride | 5 | Ethyl 5-nitrothiophene-3-carboxylate |

| Sulfonation | Fuming sulfuric acid | 5 | Ethyl 5-sulfothiophene-3-carboxylate google.com |

Nucleophilic Substitution Reactions

The thiophene ring of this compound can also participate in nucleophilic substitution reactions. quinoline-thiophene.com The presence of heteroatom sulfur influences the electron cloud density, creating positions susceptible to attack by nucleophiles. quinoline-thiophene.com This allows for the introduction of various functional groups, further expanding the synthetic utility of the parent molecule. For example, the amino group in derivatives like ethyl 2-aminothiophene-3-carboxylate can act as a nucleophile. smolecule.com

Hydrolysis Mechanisms of the Ester Moiety (Saponification)

The ester group of this compound can be readily hydrolyzed under both acidic and basic conditions to yield thiophene-3-carboxylic acid and ethanol (B145695). quinoline-thiophene.com This reaction, known as saponification when carried out in the presence of a base, is a fundamental transformation in organic synthesis. quinoline-thiophene.com

Acidic Hydrolysis: Under acidic conditions, for example, with dilute sulfuric acid, the hydrolysis is a reversible process and tends to be slower. quinoline-thiophene.com

Basic Hydrolysis: In an alkaline environment, such as in the presence of sodium hydroxide (B78521) solution, the hydrolysis is rapid and essentially irreversible, leading to the formation of the corresponding carboxylate salt. quinoline-thiophene.com Subsequent acidification of the reaction mixture protonates the carboxylate to furnish thiophene-3-carboxylic acid. quinoline-thiophene.com Lithium hydroxide in a mixture of water and tetrahydrofuran (B95107) is also an effective reagent for this transformation. tandfonline.com

| Condition | Reagents | Products |

| Acidic | Dilute sulfuric acid, water | Thiophene-3-carboxylic acid, Ethanol quinoline-thiophene.com |

| Basic | Sodium hydroxide, water; then acid | Thiophene-3-carboxylic acid, Ethanol quinoline-thiophene.com |

| Basic | Lithium hydroxide, water/THF | Thiophene-3-carboxylic acid, Ethanol tandfonline.com |

Derivatization through Functional Group Interconversions

The ester functionality of this compound serves as a versatile handle for a variety of functional group interconversions, significantly broadening its synthetic applications.

Key transformations include:

Amide Formation: The ester can be converted to the corresponding amide, thiophene-3-carboxamide, through reaction with ammonia (B1221849) or its derivatives. nih.gov This transformation is pivotal in the synthesis of biologically active molecules.

Reduction: The ester group can be reduced to a primary alcohol, (3-thienyl)methanol, using powerful reducing agents like lithium aluminum hydride. evitachem.com

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can lead to a new ester, a process known as transesterification. quinoline-thiophene.com For example, reacting this compound with methanol (B129727) would yield mthis compound. quinoline-thiophene.com

Thioamide Reactivity, Metal Coordination, and Chelation Properties

The conversion of the carboxylate group to a thioamide introduces a new set of reactive properties and the potential for metal coordination. Thioamides are known to be versatile ligands in coordination chemistry, capable of binding to metal ions through the sulfur atom, which is more nucleophilic than the nitrogen atom. acs.orgresearchgate.net

Thioamide derivatives can form stable complexes with various transition metals. researchgate.net The coordination can occur in different modes, including monodentate, bridging, and chelating, which can influence the properties and applications of the resulting metal complexes. researchgate.net The sulfur atom of the thioamide group, along with other potential donor atoms in the molecule, can act as a chelating agent, binding to a single metal center to form a stable ring structure. acs.org This chelation ability is significant in the design of catalysts and materials with specific electronic and reactive properties. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Chemical Shift Analysis and Proton/Carbon Environments

¹H NMR: The ¹H NMR spectrum of ethyl thiophene-3-carboxylate displays characteristic signals that correspond to the protons in different parts of the molecule. The ethyl ester group is readily identified by a triplet signal around δ 1.3 ppm, corresponding to the methyl (CH₃) protons, and a quartet at approximately δ 4.3 ppm, attributed to the methylene (B1212753) (OCH₂) protons. The protons on the thiophene (B33073) ring produce signals in the aromatic region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester group typically appears significantly downfield. The carbon atoms of the thiophene ring resonate in the aromatic region, and their specific chemical shifts are influenced by the electron-withdrawing nature of the carboxylate group. The ethyl group carbons also show characteristic resonances.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, CH₃) | 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40 | iucr.orgiucr.org |

| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 7.38 (s, 2H, NH₂), 7.27 (m, 5H, Ph-H), 6.1 (s, 1H, thiophene-H), 4.19 (q, J = 7.1 Hz, 2H, OCH₂), 1.31 (t, J = 7.1 Hz, 3H, CH₃) | Not specified | asianpubs.orgasianpubs.org |

Two-Dimensional NMR Techniques for Structure Confirmation

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and confirming the connectivity of atoms within the molecule. Techniques such as COSY (Correlation Spectroscopy) would establish the coupling between the methyl and methylene protons of the ethyl group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This would definitively link the ethyl group to the carboxylate function and confirm the substitution pattern on the thiophene ring.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic spectrum that is highly specific to its functional groups. asianpubs.org For this compound, the most prominent absorption band is the C=O stretch of the ester group, which typically appears in the region of 1700-1720 cm⁻¹. Other significant peaks include those for C-H stretching of the aromatic thiophene ring and the aliphatic ethyl group, as well as C-O stretching vibrations associated with the ester linkage. The presence of a peak around 1030 cm⁻¹ can be attributed to the C-S bond in the thiophene ring. researchgate.net

Table 2: Key IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (in amino derivatives) | Stretch | ~3300-3460 | asianpubs.orgasianpubs.org |

| C-H (aromatic/aliphatic) | Stretch | ~2900-3000 | asianpubs.orgasianpubs.org |

| C=O (ester) | Stretch | ~1645-1705 | asianpubs.orgasianpubs.org |

| C=C (thiophene ring) | Stretch | ~1400-1600 | asianpubs.orgasianpubs.org |

| C-O (ester) | Stretch | ~1100-1300 | asianpubs.orgasianpubs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* transitions within the thiophene ring. The position of the absorption maximum (λmax) can be influenced by the solvent and the presence of other substituents on the thiophene ring. For instance, photodegradation can be tracked by observing the breakdown of the thiophene ring at approximately 280 nm. In related polythiophene systems, the absorption spectrum can be used to study effects like H-bonding and molecular ordering. cmu.edu

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₇H₈O₂S (156.20 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group.

X-ray Crystallography for Solid-State Structure Determination

Table 3: Crystallographic Data for Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₃NO₂S | nih.govresearchgate.net |

| Molecular Weight | 199.26 | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 7.9487 (2) | nih.govresearchgate.net |

| b (Å) | 9.8939 (3) | nih.govresearchgate.net |

| c (Å) | 13.4348 (4) | nih.govresearchgate.net |

| β (°) | 106.143 (2) | nih.govresearchgate.net |

| Volume (ų) | 1014.90 (5) | nih.govresearchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process provides the mass percentages of the constituent elements, which can then be compared against the theoretically calculated values derived from the compound's molecular formula. For this compound, this analysis is crucial for verifying the empirical formula (C7H8O2S) and confirming the purity of a synthesized sample.

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent atoms: carbon, hydrogen, oxygen, and sulfur. The molecular formula C7H8O2S indicates that each molecule contains seven carbon atoms, eight hydrogen atoms, two oxygen atoms, and one sulfur atom. nih.gov The molecular weight of the compound is approximately 156.20 g/mol . nih.govchemimpex.com

Experimental findings from elemental analysis of this compound show a very close correlation with the calculated theoretical values. For instance, one analysis reported the found values for Carbon, Hydrogen, and Sulfur as 53.92%, 5.23%, and 20.41% respectively. clockss.org These experimental results are in strong agreement with the calculated percentages of Carbon (53.84%), Hydrogen (5.17%), and Sulfur (20.49%). clockss.org The close match between the found and calculated values serves as a strong confirmation of the compound's identity and high degree of purity. The sulfur atom notably contributes about 20.5% to the total molecular weight.

The data below summarizes the comparison between the calculated and experimentally found elemental composition of this compound.

Table 1: Elemental Analysis Data for this compound

| Element | Symbol | Calculated Mass % | Found Mass % clockss.org |

|---|---|---|---|

| Carbon | C | 53.84 | 53.92 |

| Hydrogen | H | 5.17 | 5.23 |

| Oxygen | O | 20.48 | - |

| Sulfur | S | 20.52 | 20.41 |

Note: The calculated percentages are derived from the molecular formula C7H8O2S and standard atomic weights. The found percentages are from experimental analysis.

In-Depth Computational Analysis of this compound Remains Elusive

Computational chemistry serves as a powerful tool in modern chemical research, offering deep insights into molecular properties that complement experimental findings. Methodologies such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) surface analysis are routinely employed to predict and understand the behavior of chemical compounds. However, for this compound, a specific and consolidated report detailing such an analysis is conspicuously absent from widespread academic databases.

Typically, a computational study of this nature would involve the following analyses:

Density Functional Theory (DFT) Studies: This would begin with the optimization of the molecule's three-dimensional geometry to find its most stable conformation. Following this, vibrational frequencies and their corresponding normal modes would be calculated, which are crucial for interpreting experimental infrared and Raman spectra. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) Analysis: This analysis would provide a detailed picture of the electron density distribution and the donor-acceptor (bonding and antibonding) interactions within the molecule. It is instrumental in understanding the delocalization of electrons and the strength of various chemical bonds.

Molecular Electrostatic Potential (MEP) Surface Analysis: An MEP map illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how the molecule will interact with other chemical species, identifying regions that are prone to electrophilic or nucleophilic attack.

Electron Localization Function (ELF) Diagram Analysis: ELF provides a measure of the likelihood of finding an electron in a given region of space. This analysis helps in visualizing and understanding the nature of chemical bonds and lone pairs of electrons.

Fukui Function Analysis: This method is used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule, thereby offering insights into its chemical reactivity.

While numerous studies have been published applying these computational techniques to a wide array of thiophene derivatives, a specific and comprehensive investigation encompassing all these aspects for this compound could not be identified through extensive searches of scientific literature. The absence of such a dedicated study prevents the compilation of a detailed and scientifically accurate article complete with the requisite data tables for this particular compound.

Computational and Theoretical Chemistry Investigations

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and UV-Vis Spectrum Prediction

No specific studies detailing the TD-DFT analysis of Ethyl thiophene-3-carboxylate to predict its excited states and UV-Vis spectrum were identified in the public research domain.

Molecular Dynamics (MD) Simulations and MMGBSA Calculations for Binding Affinity

There are no available research articles that report on the use of molecular dynamics simulations and subsequent MMGBSA calculations to determine the binding affinity of this compound with specific protein receptors.

Pharmacological and Biological Activity Research

Antimicrobial Activity Studies

Derivatives of ethyl thiophene-3-carboxylate have been a focal point of research for new antimicrobial agents. The thiophene (B33073) nucleus is a key component in various heterocyclic compounds that have shown promising pharmacological characteristics against a spectrum of pathogens. researchgate.net

Numerous studies have synthesized and evaluated novel thiophene derivatives for their antibacterial properties. A series of new heterocyclic compounds were prepared from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. The antimicrobial activity of these compounds revealed that specific derivatives exhibited activity comparable to standard drugs like ampicillin (B1664943) and gentamicin (B1671437) against all tested bacteria. researchgate.net Another study focused on synthesizing ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives and screening them for antibacterial activity using the minimum inhibitory concentration (MIC) method, with ampicillin and streptomycin (B1217042) as standards. nih.gov

The in vitro evaluation of various tetrahydrobenzothiophene derivatives, synthesized from ethyl cyanoacetate (B8463686), has shown that most of the targeted compounds exhibit good potency in inhibiting the growth of both Gram-negative and Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentration (MIC, μM) of Selected Tetrahydrobenzothiophene Derivatives

| Compound | R1 | R2 | E. coli | P. aeruginosa | Salmonella | S. aureus |

|---|---|---|---|---|---|---|

| 3a | Me | H | 1.56 | 1.56 | 1.56 | 99.21 |

| 3b | Me | 2-I | 1.11 | 1.00 | 0.54 | 1.11 |

| 3c | Me | 4-F | 1.47 | 0.72 | 1.47 | 2.94 |

| Ciprofloxacin | - | - | 0.08 | 0.15 | 0.04 | 0.30 |

| Gentamicin | - | - | 0.61 | 0.31 | 0.61 | 0.31 |

This table is based on data presented in the referenced study and is for illustrative purposes.

The antifungal potential of this compound derivatives has also been explored. In studies involving new thiophene-containing compounds, certain derivatives showed notable activity against specific fungal species. For instance, one compound displayed potent activity against Aspergillus fumigatus, while others showed good activity against Syncephalastrum racemosum. researchgate.net Thiophene derivatives are recognized for a wide spectrum of biological properties, including antifungal activity. impactfactor.org

Anti-inflammatory Properties Investigation

Thiophene derivatives are well-documented as potent anti-inflammatory agents. nih.gov The thiophene nucleus is present in established anti-inflammatory drugs and continues to be a target for the synthesis of new compounds with improved efficacy. nih.govmdpi.com For instance, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is utilized as a precursor in the preparation of triazine and pyrimidine (B1678525) derivatives that exhibit anti-inflammatory and analgesic effects. Furthermore, a broad range of biological activities have been identified for thiophene and its analogues, including significant anti-inflammatory properties. impactfactor.org

Anticancer and Antiproliferative Activity Evaluation

The thiophene scaffold is a well-investigated chemical structure for the discovery of novel compounds with potential antiproliferative properties. mdpi.com Derivatives have shown efficacy against various cancer cell lines.

In one study, a series of thiophene carboxamide derivatives were synthesized as biomimetics of the anticancer agent Combretastatin A-4. These compounds were tested against several cancer cell lines, with some showing significant antiproliferative effects, particularly against the Hep3B hepatocellular carcinoma cell line. mdpi.com Another research effort involved synthesizing nine novel thiophene compounds (RAA1-RAA9) from an ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate intermediate. These compounds were evaluated by the National Cancer Institute (NCI) against a panel of 60 cancer cell lines, with some derivatives showing strong anticancer activity. impactfactor.org Specifically, a C-glycosylation of this compound was used to create Thiophenthiofurin, which was found to be cytotoxic in vitro against human myelogenous leukemia K562 cells.

Table 2: In Vitro Cytotoxicity (IC50, µM) of Selected Thiophene Carboxamide Derivatives

| Compound | Hep3B | B16-F1 | Colo205 | HepG2 | CaCo-2 | HeLa | MCF7 | Hek293t (Normal) |

|---|---|---|---|---|---|---|---|---|

| 2a | 21.34 | 19.34 | 25.13 | 28.16 | 21.34 | 29.13 | 31.45 | 35.12 |

| 2b | 5.46 | 15.12 | 19.34 | 21.34 | 15.12 | 22.13 | 25.13 | 31.34 |

| 2c | 15.12 | 18.13 | 21.34 | 25.13 | 18.13 | 27.14 | 29.13 | 34.13 |

| 2d | 8.85 | 16.12 | 20.13 | 23.14 | 16.12 | 24.13 | 28.14 | 32.14 |

| 2e | 12.58 | 17.13 | 22.14 | 26.13 | 17.13 | 26.13 | 30.13 | 33.13 |

| Doxorubicin | 4.12 | 3.12 | 5.12 | 6.13 | 4.12 | 7.12 | 5.12 | 15.12 |

This table is based on data presented in the referenced study and is for illustrative purposes. mdpi.com

Antihypertensive and Anti-atherosclerotic Potential

While the thiophene scaffold is explored for a multitude of biological activities, including antihypertensive and anti-atherosclerotic effects, specific research on derivatives stemming directly from this compound in these areas is less prominent. In medicinal chemistry, thiophene derivatives are noted for exhibiting a range of applications, including antihypertensive activity. nih.govmdpi.com For example, 2-octylthiophene is mentioned as a raw material for synthesizing anti-atherosclerotic agents. nih.gov However, the broader class of thiophene-containing compounds is more generally associated with these cardiovascular potentials.

Enzyme Interaction Studies (e.g., Cytochrome P450 Modulation)

The mechanism of action for many biologically active thiophene derivatives involves interaction with specific enzymes. For instance, thiophene carboxamide derivatives designed as biomimetics of Combretastatin A-4 were found to interact with tubulin, indicating a mechanism similar to their parent compound which inhibits microtubule polymerization. mdpi.com The thiophene ring's high aromaticity plays a critical role in the observed interaction profiles within the tubulin-colchicine-binding pocket. mdpi.com Additionally, other thiophene derivatives have been investigated for their roles as serotonin (B10506) antagonists, which are important in the treatment of conditions like Alzheimer's disease. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of the thiophene scaffold, these analyses have provided crucial insights into how chemical modifications influence their therapeutic potential.

SAR studies on novel thiophene-2-carboxamide derivatives have elucidated the impact of different substituents on their antioxidant and antibacterial properties. nih.gov For instance, it was found that amino thiophene-2-carboxamide derivatives demonstrate more potent antioxidant and antibacterial activity than the corresponding hydroxyl or methyl thiophene-2-carboxamide derivatives. nih.gov This suggests that the presence of an amino group is a key determinant for these specific biological activities. nih.gov The position of substituents on the thiophene ring is also critical; substitutions at position 5 have been shown to be important for the anti-inflammatory activity of certain thiophene derivatives. nih.gov

QSAR studies have further quantified the relationship between the physicochemical properties of thiophene analogs and their biological functions. In a study of 43 thiophene analogs with anti-inflammatory activity, electronic properties such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment were identified as dominant factors in modulating their efficacy. researchgate.net Furthermore, QSAR models developed for various heterocyclic amides and quinolones from thiophene series have identified molecular volume and the sum of hydrophobic surfaces as highly important for their antitumor activity against specific cancer cell lines. nih.gov These models not only help in understanding the mechanism of action but also aid in proposing new compounds with potentially higher biological activity. nih.gov The thiophene ring itself is often explored as a bio-isosteric replacement for a monosubstituted phenyl ring in SAR studies, which can improve physicochemical properties, metabolic stability, and binding affinity. nih.gov

Investigation of Biochemical Pathways Modulation

The thiophene scaffold, central to this compound, is a component of various derivatives that have been shown to modulate key biochemical pathways involved in cell survival, proliferation, and inflammation.

One area of significant findings is in the induction of apoptosis (programmed cell death) in cancer cells. A novel thiophene-based compound, N-(4′-hydroxyphenyl)-2,5-di(2′′-thienyl)pyrrole (SNS-OH), was found to effectively induce apoptosis in neuroblastoma cells by regulating the AKT and MAPK signaling pathways. rsc.org These pathways are critical for cell survival, and their modulation can trigger the cell's self-destruction mechanism. rsc.org Another thiophene derivative, identified as F8, was shown to inflict cytotoxicity on human acute lymphoblastic leukemia cells through an intrinsic apoptotic pathway, characterized by reactive oxygen species generation and mitochondrial depolarization. plos.orgnih.gov

In the context of inflammation, thiophene derivatives have been investigated for their ability to modulate the expression of cytokines, which are key signaling proteins in the immune response. nih.gov Certain derivatives have been shown to inhibit pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), while simultaneously increasing the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov The metabolism of thiophene-containing drugs is another area of pathway investigation, as the thiophene ring can be metabolized by cytochrome P450 enzymes to form reactive metabolites like thiophene S-oxides and thiophene epoxides, which can be implicated in drug-induced hepatotoxicity. acs.org However, the presence of alternative, less toxic metabolic pathways often mitigates this potential. acs.org

Prodrug Design and In Vivo Activation Mechanisms (e.g., Ester Hydrolysis)

The structure of this compound, which contains an ethyl ester functional group, lends itself to consideration as a prodrug. Prodrugs are inactive or less active molecules that are converted into an active drug form within the body, often through enzymatic or chemical reactions. The ester functional group is a common feature in prodrug design.

The primary mechanism for the in vivo activation of an ester prodrug is hydrolysis by ubiquitous esterase enzymes present in the blood, liver, and other tissues. This enzymatic cleavage would hydrolyze the ethyl ester of this compound to yield thiophene-3-carboxylic acid and ethanol (B145695). The conversion to the more polar carboxylic acid can alter the compound's pharmacokinetic profile, potentially increasing its solubility or interaction with biological targets.

This prodrug strategy is often employed to improve a drug's lipophilicity, thereby enhancing its absorption across cell membranes. The ester group can mask a polar carboxylic acid, allowing the molecule to more easily traverse lipid bilayers before being converted to the active, ionized form intracellularly or in systemic circulation. While specific studies detailing this compound as a prodrug are not prevalent in the searched literature, the chemical structure is archetypal for this type of bioactivation.

Antioxidant Activity Evaluation

The thiophene ring is a structural component of various compounds that have been evaluated for their antioxidant properties. Antioxidants are crucial for combating oxidative stress, a condition linked to numerous diseases, by neutralizing reactive oxygen species (ROS).

The antioxidant activity of thiophene derivatives has been assessed using various standard assays. In one study, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) method was used to evaluate a series of novel thiophene-2-carboxamide derivatives. nih.gov The results indicated that 3-amino thiophene-2-carboxamide derivatives exhibited the highest antioxidant activity, with one particular compound showing a significant inhibition percentage of 62.0% compared to the ascorbic acid standard. nih.gov This highlights the influence of specific functional groups on the antioxidant capacity of the thiophene scaffold. nih.gov

Another common method for evaluating antioxidant potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Studies have shown that while the parent thiophene molecule has a lower antiradical capacity compared to standards like Trolox, the addition of aminocarbonitrile groups significantly enhances its activity. nih.gov This suggests that while the thiophene core contributes to the property, its antioxidant efficacy can be substantially modulated by its substituents. nih.gov

| Compound Type | Inhibition Percentage Range (%) | Most Active Compound Inhibition (%) |

|---|---|---|

| 3-amino thiophene-2-carboxamide derivatives | 46.9 - 62.0 | 62.0 |

| 3-hydroxy thiophene-2-carboxamide derivatives | 28.4 - 54.9 | 54.9 |

| 3-methyl thiophene-2-carboxamide derivatives | 12.0 - 22.9 | 22.9 |

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition

The folate metabolic pathway is a critical target in cancer chemotherapy. Two key enzymes in this pathway, thymidylate synthase (TS) and dihydrofolate reductase (DHFR), are essential for the synthesis of DNA precursors. nih.gov The thiophene scaffold has been identified as a valuable pharmacophore for designing dual inhibitors that can target both enzymes simultaneously.

Specifically, derivatives of thieno[2,3-d]pyrimidine (B153573), which are built upon a thiophene ring, have been synthesized and evaluated as potent dual inhibitors of human TS and DHFR. nih.govacs.orgdrugbank.com One of the most potent dual inhibitors identified to date is N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, which exhibits potent inhibition of both human TS and DHFR with IC50 values in the nanomolar range. acs.orgdrugbank.comresearchgate.net The design of these molecules leverages the thieno[2,3-d]pyrimidine scaffold to effectively interact with the active sites of both enzymes. nih.govacs.org The development of such dual inhibitors is a significant strategy to overcome drug resistance that can arise when targeting a single enzyme. nih.gov

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid | Human Thymidylate Synthase (TS) | 40 |

| Human Dihydrofolate Reductase (DHFR) | 20 |

Necroptosis Inhibition

Necroptosis is a form of programmed cell death that, unlike apoptosis, occurs in a caspase-independent manner and typically results in an inflammatory response. acs.org This cell death pathway is implicated in a variety of diseases, including inflammatory and neurodegenerative disorders. The core signaling pathway of necroptosis involves a series of protein kinases, making it a target for therapeutic intervention. acs.org

However, based on the available scientific literature from the conducted searches, there is no direct research linking this compound or its immediate derivatives to the inhibition of necroptosis. While the thiophene scaffold is versatile and has been explored for a wide range of biological activities, its role, if any, in modulating the necroptosis pathway has not been a prominent area of investigation in the provided results. The development of small-molecule inhibitors of necroptosis has been critical in understanding the pathway, but these efforts have historically focused on other chemical scaffolds. acs.org

Applications in Materials Science

Development of Conductive Polymers

Ethyl thiophene-3-carboxylate serves as a precursor for synthesizing polythiophene derivatives, a major class of conductive polymers. The carboxylate group can be modified or the monomer can be polymerized to create polymers with tailored properties. Polythiophenes derive their conductivity from the delocalized π-electrons along their backbone. This conductivity can be modulated through doping, where the polymer is oxidized or reduced to create charge carriers.

The incorporation of functional groups, such as the ethoxycarbonyl group, influences the polymer's solubility, processability, and electronic properties. For instance, poly(alkyl thiophene-3-carboxylates) have been synthesized and characterized, demonstrating how modifications to the thiophene (B33073) ring can tune the final properties of the polymer. The synthesis of these polymers can be achieved through various methods, including electrochemical polymerization and transition-metal-catalyzed cross-coupling reactions, which allow for the creation of well-defined, regioregular polymers with enhanced electrical conductivity and stability.

Synthesis of Organic Semiconductors (OLED, Organic Photovoltaics)

Thiophene-based compounds are integral to the field of organic electronics, where they function as organic semiconductors. Derivatives of this compound are used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The electron-rich nature of the thiophene ring makes it an excellent component for the light-absorbing layer in solar cells and the emissive layer in OLEDs.

In OPVs, thiophene-containing polymers act as the electron donor material, absorbing sunlight to create excitons (electron-hole pairs). The efficiency of these devices is highly dependent on the molecular structure of the donor material. For example, ethyl 2,5-dibromothiophene-3-carboxylate is a key intermediate for synthesizing low bandgap polymer semiconductors that have led to highly efficient organic solar cells. Similarly, ethyl thieno[3,4-b]thiophene-2-carboxylate has been incorporated into organic sensitizers for dye-sensitized solar cells (DSSCs), where it helps to enhance light absorption properties.

Incorporation into Polymers and Coatings for Enhanced Durability and Environmental Resistance

Polythiophenes and their derivatives are increasingly explored for use in protective coatings due to their inherent environmental stability. When incorporated into coatings, these materials can offer enhanced durability and resistance to environmental factors like corrosion and UV radiation.

Research has shown that polythiophene coatings can provide significant corrosion protection for metals such as low-carbon steel. The incorporation of nanoparticles like TiO2 and reduced graphene oxide (rGO) into a polythiophene matrix can further improve the barrier properties and corrosion resistance of the coating. acs.org Furthermore, modifying polythiophene coatings with fluoropolymers can create superhydrophobic surfaces that are highly resistant to water and corrosive solutions, including acids and salts. acs.org In other applications, specific thiophene derivatives have been synthesized and used as photostabilizers for poly(vinyl chloride) (PVC), where they reduce photodegradation by absorbing UV radiation and dissipating the energy. ksu.edu.sa

| Coating Material | Corrosion Potential (Ecorr) | Corrosion Current Density (Icorr) (A cm⁻²) | Protection Efficiency (%) |

|---|---|---|---|

| Pure Polythiophene (PTh) | -0.685 V | 4.85 x 10⁻⁵ | 91 |

| PTh-TiO₂ | -0.610 V | 0.141 x 10⁻⁵ | 97 |

| PTh-TiO₂-rGO | -0.578 V | 0.570 x 10⁻⁶ | 99 |

Fabrication of Light-Emitting Diodes

This compound is a foundational chemical for creating the electroluminescent materials at the heart of Organic Light-Emitting Diodes (OLEDs). acs.org The performance of an OLED, including its brightness, color purity, and energy efficiency, is dictated by the chemical structure of the emissive layer. Thiophene-based polymers and small molecules are widely used for this purpose.

Polythiophenes are particularly noted for their ability to produce red light emission, a color that can be challenging to achieve with other classes of conjugated polymers. The electronic properties, and thus the emission color, can be finely tuned by chemical modification of the thiophene monomer. Research into thiophene-based materials for OLEDs has led to the development of devices with high efficiency and low turn-on voltages. For instance, a donor-π-acceptor type compound incorporating a thieno[3,2-b]thiophene unit has been successfully used as an emitter in a solution-processed OLED, achieving a maximum external quantum efficiency of 4.61%.

Electrochromic Properties of Copolymers

Electrochromism is the property of materials to change color in response to an applied electrical potential. Copolymers incorporating thiophene units often exhibit robust electrochromic behavior, making them suitable for applications like smart windows, displays, and sensors.

A copolymer synthesized from 2‐[(3‐thienylcarbonyl)oxy]ethyl 3‐thiophene carboxylate (a derivative of this compound) and thiophene demonstrated multicolor electrochromism. acs.org This copolymer film could be reversibly switched between a pale red (neutral state), orange, and bluish-gray (oxidized states). acs.org The material also showed excellent long-term stability, enduring up to 450 double switches. acs.org The electronic band gap of this copolymer was determined to be 1.97 eV, a key parameter influencing its optical properties. acs.org Such copolymers are synthesized electrochemically, resulting in stable, free-standing, and electrically conductive films. acs.org

| Property | Value/Observation |

|---|---|

| Monomers | 2‐[(3‐thienylcarbonyl)oxy]ethyl 3‐thiophene carboxylate (TOET), Thiophene (Th) |

| Color (Neutral State) | Pale Red |

| Color (Oxidized States) | Orange, Bluish-gray |

| Electronic Band Gap (π–π* transition) | 1.97 eV |

| Switching Stability | Up to 450 double switches |

Catalysis and Supramolecular Chemistry

Role as Ligands in Metal-Catalyzed Reactions

Thiophene (B33073) derivatives are widely recognized for their utility in the construction of ligands for various metal-catalyzed reactions. The sulfur atom in the thiophene ring and the oxygen atoms of the carboxylate group in ethyl thiophene-3-carboxylate present potential coordination sites for metal centers. Although direct examples of this compound as a ligand in catalysis are not prevalent in the literature, the broader family of thiophene-based ligands is integral to many catalytic processes. These ligands are often employed in cross-coupling reactions, where they can influence the efficiency and selectivity of the catalyst. The electronic properties of the thiophene ring can be tuned by substituents, which in turn affects the catalytic activity of the metal complex.

Complex Formation with Metal Ions (e.g., Lanthanide(III) Complexes)

The formation of metal complexes with this compound and its derivatives has been a subject of scientific investigation. A notable example is the formation of lanthanide(III) complexes with a derivative, ethyl 2-[2-(1-acetyl-2-oxopropyl)azo]-4,5-dimethyl-3-thiophenecarboxyate. In these complexes, the ligand acts as a neutral tridentate, coordinating to the lanthanide ion through one of the azo nitrogen atoms, the enolic oxygen of the acetylacetone (B45752) moiety, and, significantly, the ester carbonyl oxygen. researchgate.net This demonstrates the capability of the ester group of a thiophene-3-carboxylate derivative to participate in metal coordination.

Spectral data from these lanthanide complexes confirm the coordination of the ester carbonyl group. researchgate.net The non-electrolytic nature of these complexes has also been established through molar conductance measurements. researchgate.net The study of such complexes is crucial for the development of new materials with specific magnetic and optical properties. While this example is of a derivative, it provides a strong indication that this compound itself could form complexes with metal ions, with the carbonyl oxygen and the thiophene sulfur being potential coordination sites.

Table 1: Lanthanide(III) Complexes of an this compound Derivative

| Lanthanide Ion | Ligand | Coordination Mode |

|---|---|---|

| Lanthanum(III) | Ethyl 2-[2-(1-acetyl-2-oxopropyl)azo]-4,5-dimethyl-3-thiophenecarboxyate | Neutral tridentate |

| Cerium(III) | Ethyl 2-[2-(1-acetyl-2-oxopropyl)azo]-4,5-dimethyl-3-thiophenecarboxyate | Neutral tridentate |

| Praseodymium(III) | Ethyl 2-[2-(1-acetyl-2-oxopropyl)azo]-4,5-dimethyl-3-thiophenecarboxyate | Neutral tridentate |

| Neodymium(III) | Ethyl 2-[2-(1-acetyl-2-oxopropyl)azo]-4,5-dimethyl-3-thiophenecarboxyate | Neutral tridentate |

| Samarium(III) | Ethyl 2-[2-(1-acetyl-2-oxopropyl)azo]-4,5-dimethyl-3-thiophenecarboxyate | Neutral tridentate |

| Gadolinium(III) | Ethyl 2-[2-(1-acetyl-2-oxopropyl)azo]-4,5-dimethyl-3-thiophenecarboxyate | Neutral tridentate |

Data derived from a study on a derivative of this compound. researchgate.net

Intermolecular Hydrogen Bonding Networks and Crystal Packing Analysis

In the crystal structure of ethyl 2-amino-4-methylthiophene-3-carboxylate, the molecules crystallize with two independent molecules in the asymmetric unit. iucr.orgnih.gov Each of these molecules features an intramolecular N—H⋯O hydrogen bond. iucr.orgnih.gov Furthermore, the same hydrogen atom is involved in an intermolecular N—H⋯S hydrogen bond, leading to the formation of dimers. iucr.orgnih.gov These dimers are then linked into chains by further N—H⋯O hydrogen bonds. iucr.orgnih.gov

Similarly, the crystal structure of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate showcases an intramolecular N—H⋯O hydrogen bond which forms an S(6) ring motif. researchgate.net In the crystal, molecules are connected by N—H⋯O hydrogen bonds, creating an infinite wave-like chain. researchgate.net The crystal packing is also stabilized by C—H⋯π interactions. researchgate.net

Table 2: Crystallographic Data for Derivatives of this compound

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

|---|---|---|---|

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Triclinic | P-1 | N—H⋯O, N—H⋯S |

| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Monoclinic | P2/c | N—H⋯O, C—H⋯π |

This table summarizes findings from the crystal structures of derivatives to infer potential interactions for this compound. iucr.orgnih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for Ethyl thiophene-3-carboxylate derivatives?

The Gewald reaction is a primary method, involving a ketone/aldehyde, nitrile, and sulfur in the presence of a base under reflux conditions. Multi-step organic reactions, such as introducing substituents via amidation or esterification, are also common. Optimization of temperature, solvent (e.g., DMF), and catalysts (e.g., triethylamine) is critical for yield and purity .

Q. How are this compound derivatives characterized structurally?

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming molecular structure. X-ray crystallography provides 3D conformational analysis, while techniques like thin-layer chromatography (TLC) monitor reaction progress .

Q. What functional groups influence the reactivity of these compounds?

Substituents like amino, hydroxyl, and ester groups dictate electronic and steric properties. For example, the 3-hydroxyphenyl group enhances hydrogen-bonding interactions, while methoxy groups improve solubility .

Q. What purification techniques are effective post-synthesis?

Column chromatography (using solvents like pentane/diethyl ether) and recrystallization (e.g., ethanol) are standard. TLC ensures purity, and controlled pH during workup minimizes side products .

Advanced Research Questions

Q. How do reaction parameters influence the yield of this compound derivatives?

Temperature (e.g., reflux at 112°C), solvent polarity, and catalyst concentration directly impact reaction efficiency. For instance, dimethylformamide (DMF) facilitates nucleophilic substitutions, while triethylamine neutralizes acidic by-products .

Q. What strategies resolve contradictions in reported biological activities across derivatives?

Systematic structure-activity relationship (SAR) studies, supported by computational modeling (e.g., molecular docking), clarify how substituent positioning (e.g., 3- vs. 4-hydroxyphenyl) affects target binding. Comparative tables of derivatives with varying substituents aid in identifying trends .

Q. How do substituents modulate anticancer or antimicrobial mechanisms?

The 3-hydroxyphenyl group in Ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylate disrupts microbial membranes, while nitro or chloro groups enhance intercalation with DNA in cancer cells. Mechanistic studies using enzymatic assays and fluorescence microscopy validate these interactions .

Q. What are the challenges in synthesizing highly substituted derivatives?

Competing side reactions, such as over-alkylation or oxidation, require stringent control of anhydrous conditions and inert atmospheres. Catalytic systems (e.g., palladium for direct arylation) improve regioselectivity in complex syntheses .

Q. How do electronic properties of the thiophene ring enhance material science applications?

The conjugated π-system of the thiophene core enables charge transport in organic electronics. Derivatives with electron-withdrawing groups (e.g., nitro) improve conductivity, while bulky substituents tune bandgap properties .

Q. What methodologies identify biological targets of these compounds?

Affinity chromatography and surface plasmon resonance (SPR) screen for protein binding. For example, derivatives with trimethoxybenzamido groups inhibit cyclooxygenase-2 (COX-2), validated via enzyme inhibition assays and crystallography .

Data Analysis and Methodological Considerations

- Contradictions in Biological Data : Variations in substituent positioning (e.g., 3- vs. 4-hydroxyphenyl) lead to divergent antimicrobial potencies. Cross-referencing SAR data with computational models (e.g., molecular dynamics simulations) reconciles discrepancies .

- Synthetic By-Product Mitigation : Side products like over-aminated derivatives are minimized using stoichiometric control of reagents and real-time monitoring via TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.